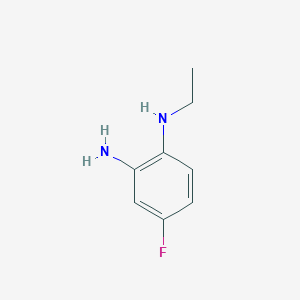

1-N-ethyl-4-fluorobenzene-1,2-diamine

Description

Properties

IUPAC Name |

1-N-ethyl-4-fluorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWCJCWHUBZEIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70612018 | |

| Record name | N~1~-Ethyl-4-fluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70612018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1737-43-5 | |

| Record name | N~1~-Ethyl-4-fluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70612018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-N-ethyl-4-fluorobenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-N-ethyl-4-fluorobenzene-1,2-diamine

Abstract: 1-N-ethyl-4-fluorobenzene-1,2-diamine is a valuable substituted ortho-phenylenediamine (OPD) derivative, serving as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and specialized polymers. Its unique substitution pattern, featuring both fluoro and N-ethyl groups, allows for the targeted modulation of physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity in final products. This guide provides a comprehensive overview of robust and efficient synthetic strategies for its preparation, intended for researchers, chemists, and professionals in the field of drug development. We will delve into two primary, field-proven synthetic routes: the selective N-alkylation of a pre-formed diamine and a strategy involving nucleophilic aromatic substitution followed by reduction. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis are presented to ensure scientific integrity and practical applicability.

Introduction: The Significance of Substituted o-Phenylenediamines

Aromatic amines, and specifically o-phenylenediamines (OPDs), are foundational intermediates in the synthesis of a wide array of nitrogen-containing heterocycles.[1] These heterocycles, including benzimidazoles, quinoxalines, and 1,5-benzodiazepines, are privileged scaffolds found in numerous marketed pharmaceuticals.[1][2] The introduction of substituents onto the OPD core is a key strategy for fine-tuning the biological activity and pharmacokinetic profile of these molecules. The target compound, this compound, incorporates two such critical modifications:

-

A Fluoro Group: The fluorine atom at the 4-position can enhance metabolic stability by blocking potential sites of oxidation and can modulate the pKa of the adjacent amino groups.

-

An N-ethyl Group: Selective N-alkylation is a significant challenge in OPD chemistry.[1] The presence of a single N-ethyl group provides a vector for further chemical elaboration while influencing the molecule's steric and electronic properties.

This guide will focus on logical, efficient, and scalable methods for synthesizing this specific target, emphasizing reaction mechanisms and the rationale for procedural steps.

Synthetic Strategy I: Selective N-Alkylation via Reductive Amination

This strategy is arguably the most direct and versatile approach. It involves the initial synthesis of the parent diamine, 4-fluorobenzene-1,2-diamine, followed by the selective mono-N-ethylation of the more nucleophilic amino group.

Part A: Synthesis of the Precursor, 4-Fluorobenzene-1,2-diamine

The common and industrially viable route to this precursor begins with 4-fluoroaniline. The synthesis proceeds in two main steps: regioselective nitration followed by reduction.[2]

-

Acetylation and Nitration: The amino group of 4-fluoroaniline is first protected as an acetamide to moderate its activating effect and direct the subsequent nitration to the ortho position. The resulting N-(4-fluorophenyl)acetamide is then nitrated using a mixture of nitric and sulfuric acid to yield N-(4-fluoro-2-nitrophenyl)acetamide.[2]

-

Hydrolysis: The acetyl group is removed by acid-catalyzed hydrolysis to give 4-fluoro-2-nitroaniline.[2]

-

Reduction: The final step is the reduction of the nitro group. Catalytic hydrogenation is the preferred method for its high yield and clean conversion.

Experimental Protocol: Reduction of 4-fluoro-2-nitroaniline [2]

-

Materials: 4-fluoro-2-nitroaniline, Anhydrous Ethanol, Raney Nickel (or 10% Palladium on Carbon).

-

Procedure:

-

In a suitable pressure vessel (e.g., a Parr apparatus), charge 4-fluoro-2-nitroaniline (1.0 eq), anhydrous ethanol, and a catalytic amount of Raney Nickel (approx. 20% by weight).

-

Seal the vessel and purge it several times with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50 psi to 1.0 MPa) and stir the reaction mixture vigorously at room temperature.[2][3]

-

Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-8 hours).[2][3]

-

Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with additional ethanol.

-

Concentrate the combined filtrates under reduced pressure to yield 4-fluorobenzene-1,2-diamine, which can be purified further by recrystallization if necessary.

-

Part B: Selective N-Ethylation via Reductive Amination

Reductive amination is a superior method for N-alkylation as it avoids the overalkylation problems commonly associated with using alkyl halides.[4][5] The process involves the condensation of an amine with an aldehyde (in this case, acetaldehyde) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

Causality & Expertise: The choice of reducing agent is critical for success. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[6][7] Unlike the more reactive sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder, more selective agent that will readily reduce the protonated imine (iminium ion) intermediate but is slow to react with the starting aldehyde.[4][6] This selectivity prevents the wasteful consumption of the reducing agent and the formation of ethanol from acetaldehyde, leading to cleaner reactions and higher yields.

Experimental Protocol: Reductive Amination of 4-fluorobenzene-1,2-diamine

-

Materials: 4-fluorobenzene-1,2-diamine, Acetaldehyde, Sodium Triacetoxyborohydride (NaBH(OAc)₃), Anhydrous 1,2-Dichloroethane (DCE).

-

Procedure:

-

Under an inert atmosphere (nitrogen or argon), dissolve 4-fluorobenzene-1,2-diamine (1.0 eq) in anhydrous DCE in a dry round-bottom flask.

-

Add acetaldehyde (1.1-1.2 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. Note: Gas evolution may occur.

-

Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Caption: Workflow for Strategy I via reductive amination.

Synthetic Strategy II: Nucleophilic Aromatic Substitution (SNAr) and Reduction

An alternative approach involves forming the C-N ethyl bond first on a suitable precursor, followed by the generation of the second amino group. This strategy relies on a Nucleophilic Aromatic Substitution (SNAr) reaction, where a good leaving group on an electron-deficient aromatic ring is displaced by a nucleophile.

Part A: Synthesis of N-ethyl-4-fluoro-2-nitroaniline

A suitable starting material for this route is 1,4-difluoro-2-nitrobenzene. The nitro group strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions. The fluorine atom ortho to the nitro group is significantly more activated and will be selectively displaced by ethylamine.

Causality & Expertise: The SNAr mechanism proceeds via a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is paramount and is greatly enhanced by the presence of strong electron-withdrawing groups like the nitro group, which can delocalize the negative charge. The reaction is typically run in a polar aprotic solvent like DMSO or DMF, which effectively solvates the cation of the base but not the nucleophile, thus enhancing its reactivity.[8]

Experimental Protocol: SNAr Reaction [8]

-

Materials: 1,4-difluoro-2-nitrobenzene, Ethylamine (solution in THF or ethanol), Potassium Carbonate, Dimethyl sulfoxide (DMSO).

-

Procedure:

-

To a solution of 1,4-difluoro-2-nitrobenzene (1.0 eq) in DMSO, add potassium carbonate (1.5 eq).

-

Add a solution of ethylamine (2.0 eq) dropwise at room temperature.

-

Heat the reaction mixture (e.g., to 90°C) and stir overnight.[8]

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield N-ethyl-4-fluoro-2-nitroaniline.

-

Part B: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the amine, which is identical to the reduction step described in Strategy I, Part A.

Experimental Protocol: Reduction [3]

-

Materials: N-ethyl-4-fluoro-2-nitroaniline, Ethanol, 10% Palladium on Carbon (Pd/C).

-

Procedure:

-

Dissolve N-ethyl-4-fluoro-2-nitroaniline (1.0 eq) in ethanol in a pressure vessel.

-

Add 10% Pd/C (5-10 mol %).

-

Pressurize the vessel with hydrogen (50 psi) and stir at room temperature for 2-4 hours.[3]

-

Follow the workup and purification procedure outlined in Strategy I, Part A, to isolate the final product, this compound.

-

Caption: Workflow for Strategy II via SNAr and reduction.

Data Presentation & Comparative Analysis

The choice between these two strategies often depends on the availability of starting materials, desired scale, and overall cost-effectiveness. Below is a qualitative and quantitative comparison.

| Parameter | Strategy I: Reductive Amination | Strategy II: SNAr & Reduction |

| Starting Materials | 4-Fluoroaniline, Acetaldehyde | 1,4-Difluoro-2-nitrobenzene, Ethylamine |

| Key Transformations | Nitration, Reduction, Reductive Amination | Nucleophilic Aromatic Substitution, Reduction |

| Regioselectivity | Selectivity is addressed in the final step (mono-alkylation). Risk of dialkylation exists but is minimized with NaBH(OAc)₃. | Excellent regioselectivity is achieved in the first step due to electronic activation by the nitro group. |

| Overall Yield | Generally high, with reported yields for similar reductive aminations often exceeding 80%.[6] | Can be high, with SNAr reactions often proceeding in good yield (e.g., ~89% for a similar reaction).[8] |

| Versatility | The intermediate 4-fluorobenzene-1,2-diamine can be used to synthesize a library of N-alkylated derivatives. | More direct for the specific target but less versatile for creating analogues with different alkyl groups without re-starting. |

| Potential Issues | Handling of acetaldehyde (volatile), potential for minor overalkylation. | SNAr reaction may require elevated temperatures; starting material may be more expensive. |

Conclusion

The synthesis of this compound can be reliably achieved through at least two robust synthetic routes. Strategy I , involving the reductive amination of 4-fluorobenzene-1,2-diamine, offers greater flexibility for analogue synthesis from a common intermediate and utilizes mild, selective reagents that are well-established in modern organic synthesis. Strategy II , beginning with an SNAr reaction, provides excellent control of regioselectivity from the outset and is a highly effective alternative. The selection of the optimal route will depend on project-specific goals, including scale, cost, and the need for synthetic versatility. Both pathways represent validated and trustworthy protocols grounded in fundamental principles of organic chemistry.

References

-

Baron, M. G. Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. Journal of the American Chemical Society, 2021. [Link]

-

Baron, M. G. Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines - PMC. National Institutes of Health (NIH), 2021. [Link]

- Merck KGaA. US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine.

- The Goodyear Tire & Rubber Company. US5371289A - Preparation of N-substituted-N'-phenyl p-phenylenediamines.

-

Lane, E. S., & Williams, C. A new route to N-substituted o-phenylenediamines. Journal of the Chemical Society (Resumed), 1955. [Link]

-

Wuest, M. et al. Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers. National Institutes of Health (NIH), 2017. [Link]

-

Saleh, M. et al. Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research, 2023. [Link]

-

Iwuala, J. O. et al. Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. Tropical Journal of Natural Product Research, 2018. [Link]

-

Myers, A. G. Reductive Amination of Carbonyl Compounds. Harvard University, N.D. [Link]

-

Wikipedia. 1-Fluoro-2,4-dinitrobenzene. Wikipedia, 2023. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic-Chemistry.org, N.D. [Link]

-

Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry, 2017. [Link]

- Zhang, W. et al. Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.

-

Martin, E. L. o-PHENYLENEDIAMINE. Organic Syntheses, 1939. [Link]

-

Davis, M. C. et al. Convenient Preparation of N,N′-Diphenyl-N,N′-bis(4-aminophenyl)-p-phenylenediamine. Synthetic Communications, 2005. [Link]

-

Lee, J. et al. Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction. Catalysts, 2022. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Page loading... [guidechem.com]

- 3. N-Ethylbenzene-1,2-diamine synthesis - chemicalbook [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. N,N-Diethyl-1,4-phenylenediamine synthesis - chemicalbook [chemicalbook.com]

properties of 1-N-ethyl-4-fluorobenzene-1,2-diamine

An In-depth Technical Guide to 1-N-ethyl-4-fluorobenzene-1,2-diamine: Properties, Synthesis, and Potential Applications

Authored by: A Senior Application Scientist

Foreword: This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic diamine with significant potential in research and development. While direct literature on this specific ethylated derivative is nascent, this document synthesizes available data on the core scaffold, 4-fluorobenzene-1,2-diamine, and related N-alkylated analogs. By examining the established chemistry and biological significance of these closely related compounds, we can project the properties, reactivity, and promising applications of the title compound. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorinated building blocks in the design of novel molecules.

Introduction and Molecular Overview

This compound (CAS No. 1737-43-5) is a substituted ortho-phenylenediamine.[1] Its structure is characterized by a benzene ring functionalized with two adjacent amine groups and a fluorine atom at the 4-position. One of the amine nitrogens is further substituted with an ethyl group. This unique combination of functional groups—a nucleophilic diamine system, an electron-withdrawing fluorine atom, and an N-ethyl substituent—imparts a distinct set of physicochemical properties and reactivity patterns.

The strategic incorporation of fluorine is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and membrane permeability.[2][3] The ortho-diamine moiety is a versatile precursor for the synthesis of a wide array of heterocyclic systems, which are prevalent in pharmaceutically active compounds.[4][5][6] The N-ethyl group, in turn, can modulate lipophilicity, basicity, and steric interactions, providing a handle for fine-tuning pharmacological properties.[7][8]

This guide will explore the known and projected characteristics of this compound, offering insights into its synthesis, characterization, and potential as a high-value intermediate in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely published, we can tabulate its known identifiers and compare them with its well-characterized parent compound, 4-fluorobenzene-1,2-diamine.

Table 1: Core Physicochemical Data

| Property | This compound | 4-fluorobenzene-1,2-diamine |

| CAS Number | 1737-43-5[1] | 367-31-7[4][9] |

| Molecular Formula | C₈H₁₁FN₂[1] | C₆H₇FN₂[4][10] |

| Molecular Weight | 154.19 g/mol [1] | 126.13 g/mol [4][10] |

| Appearance | Not specified | Brown or white to brown solid[4][11] |

| Melting Point | Not specified | 94-98 °C[4][6][11] |

| Solubility | Not specified | Slightly soluble in water[10] |

| Storage | Sealed in dry, 2-8°C[1] | Room temperature[11] |

Expert Insights on Structure-Property Relationships:

-

Impact of Fluorine: The fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect (-I), which reduces the electron density of the aromatic ring and lowers the basicity of the amine groups compared to a non-fluorinated analog.[6] This modulation of pKa can be critical for optimizing drug-receptor interactions and pharmacokinetic profiles.

-

Impact of N-ethyl Group: The addition of the ethyl group increases the molecule's lipophilicity (logP) relative to the parent diamine. This can influence solubility, membrane permeability, and interactions with hydrophobic pockets in target proteins. The ethyl group also introduces steric bulk, which can direct the regioselectivity of subsequent reactions.

Spectroscopic Characterization (Predicted)

Based on the known spectrum of 4-fluorobenzene-1,2-diamine, we can predict the key spectroscopic features for the N-ethyl derivative.

-

¹H NMR: The spectrum would be more complex than that of the parent compound. Key signals would include a quartet and a triplet for the ethyl group protons, distinct signals for the aromatic protons (influenced by fluorine and two different amine groups), and separate broad singlets for the -NH₂ and -NH- protons. The ¹H NMR for the parent compound shows signals at δ: 4.27 (s, 2H), 4.75 (s, 2H), 6.11 (t, 1H), 6.29 (d, 1H), and 6.42 (t, 1H) in DMSO-d6.[5]

-

¹³C NMR: The spectrum would show eight distinct carbon signals, including two for the ethyl group and six for the aromatic ring, with C-F coupling visible for the fluorinated carbon and its neighbors.

-

Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z 154.19, with a protonated species [M+H]+ at 155.19.

Synthesis and Reaction Pathways

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-stage process: first, the synthesis of the 4-fluoro-1,2-phenylenediamine core, followed by selective mono-N-ethylation.

Caption: Proposed two-stage synthesis of this compound.

Experimental Protocol (Hypothetical)

Stage 1: Synthesis of 4-Fluorobenzene-1,2-diamine (Adapted from known procedures[5])

-

Acetylation & Nitration: 4-Fluoroaniline is first protected by acetylation with acetic anhydride. The resulting acetamide is then nitrated using a mixture of nitric and sulfuric acid at low temperatures to introduce a nitro group ortho to the amine, yielding N-(4-fluoro-2-nitrophenyl)acetamide.

-

Deprotection: The acetyl group is removed by acid hydrolysis (e.g., refluxing in aqueous HCl) to give 4-fluoro-2-nitroaniline.

-

Reduction: The nitro group is reduced to an amine. A common method is catalytic hydrogenation using hydrogen gas and a catalyst like Raney Nickel at room temperature under pressure.[5] This step yields the core intermediate, 4-fluorobenzene-1,2-diamine.

Stage 2: Selective Mono-N-Ethylation of 4-Fluorobenzene-1,2-diamine

-

Causality behind Method Choice: Achieving selective mono-alkylation of a diamine can be challenging due to competing di-alkylation. Reductive amination is often a superior method for controlled mono-alkylation. It involves reacting the primary amine with an aldehyde (acetaldehyde in this case) to form a transient imine, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). This method is generally more regioselective and less prone to over-alkylation than direct alkylation with an ethyl halide.

-

Reaction Setup: Dissolve 4-fluorobenzene-1,2-diamine (1 equivalent) in a suitable solvent such as methanol or acetonitrile.

-

Imine Formation: Add acetaldehyde (1-1.2 equivalents) to the solution, followed by a catalytic amount of acetic acid to facilitate imine formation.

-

Reduction: After stirring for a short period, add sodium cyanoborohydride (or a similar reducing agent) portion-wise while monitoring the temperature.

-

Workup and Purification: Once the reaction is complete (monitored by TLC or LC-MS), quench the reaction, perform an aqueous workup, extract the product with an organic solvent, and purify using column chromatography to isolate this compound.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile building block for constructing more complex, high-value molecules. Its applications can be inferred from the extensive chemistry of its parent compound.

Sources

- 1. 1737-43-5|N1-Ethyl-4-fluorobenzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CAS 367-31-7: 4-Fluoro-1,2-phenylenediamine | CymitQuimica [cymitquimica.com]

- 10. chembk.com [chembk.com]

- 11. 4-Fluoro-1,2-phenylenediamine [myskinrecipes.com]

An In-Depth Technical Guide to 1-N-ethyl-4-fluorobenzene-1,2-diamine (CAS No. 1737-43-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-N-ethyl-4-fluorobenzene-1,2-diamine, a fluorinated aromatic diamine with significant potential as a building block in medicinal chemistry and materials science. This document delineates its chemical identity, physicochemical properties, and a detailed, field-proven synthetic pathway. Furthermore, it explores the compound's reactivity, potential applications in drug discovery, and essential analytical and safety protocols. This guide is intended to be a vital resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Compound Identification and Physicochemical Properties

This compound is a substituted phenylenediamine characterized by the presence of an ethyl group on one of the amino functions and a fluorine atom on the aromatic ring. These structural features are pivotal in modulating the compound's chemical behavior and potential biological activity.

| Identifier | Value | Reference |

| CAS Number | 1737-43-5 | [1] |

| Molecular Formula | C₈H₁₁FN₂ | |

| Molecular Weight | 154.19 g/mol | |

| IUPAC Name | N¹-ethyl-4-fluorobenzene-1,2-diamine | |

| Synonyms | 1-N-ethyl-4-fluoro-o-phenylenediamine |

Note: Experimental physicochemical data for this specific compound is not widely available. Predicted values and data from structurally similar compounds are used to provide an estimate of its properties.

Synthesis and Mechanism

The synthesis of this compound can be strategically achieved through a two-step process commencing with the N-ethylation of a suitable precursor followed by the reduction of a nitro group. This approach ensures high yields and purity of the final product.

Overall Synthetic Scheme

Sources

A Comprehensive Spectroscopic Guide to 1-N-ethyl-4-fluorobenzene-1,2-diamine

Foreword: The Rationale for Predictive Spectroscopy in Drug Discovery

Molecular Structure and Predicted Spectroscopic Overview

Molecular Formula: C₈H₁₁FN₂ Molecular Weight: 154.19 g/mol

The structure of 1-N-ethyl-4-fluorobenzene-1,2-diamine features a benzene ring substituted with a primary amine (-NH₂), a secondary amine (-NHCH₂CH₃), and a fluorine atom. This unique combination of functional groups gives rise to a distinct and predictable spectroscopic fingerprint. The electron-donating nature of the amino groups and the electron-withdrawing, yet sterically small, fluorine atom create a specific electronic environment that will be reflected across all spectroscopic analyses.

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Complex aromatic region (3 distinct protons), characteristic ethyl group signals (quartet and triplet), and exchangeable NH proton signals. |

| ¹³C NMR | Six distinct aromatic carbon signals due to asymmetry, and two aliphatic carbon signals for the ethyl group. |

| ¹⁹F NMR | A single resonance, likely a triplet of doublets, due to coupling with adjacent aromatic protons. |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching bands for both primary and secondary amines, C-N stretching, and a strong C-F stretching band. |

| Mass Spectrometry (MS) | A clear molecular ion peak (M⁺) at m/z 154, with a primary fragmentation pattern showing the loss of an ethyl radical. |

| UV-Vis Spectroscopy | Bathochromic shifts of benzene absorption bands due to the strong electron-donating amino groups. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, we can predict the ¹H, ¹³C, and ¹⁹F NMR spectra with a high degree of confidence.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The asymmetry of the molecule renders all three aromatic protons chemically non-equivalent. The electron-donating amino groups will shield the aromatic protons, shifting them upfield relative to benzene (7.34 ppm).

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Key Insights |

| ~6.7-6.9 | dd | 1H | H-3 | This proton is ortho to the -NH₂ group and meta to the -NH(Et) group, experiencing strong shielding. It will be split by H-5 and H-6. |

| ~6.6-6.8 | dd | 1H | H-5 | Situated ortho to the fluorine atom, this proton will exhibit coupling to both fluorine and H-6. The electron-donating -NH₂ group provides shielding. |

| ~6.5-6.7 | d | 1H | H-6 | This proton is ortho to the -NH(Et) group and will be strongly shielded. It is coupled to H-5. |

| ~3.5-4.5 | br s | 3H | -NH₂ and -NH- | These protons are exchangeable and their chemical shift is highly dependent on solvent and concentration.[3][4] The signal may be broad and might not show clear coupling. Addition of D₂O would cause these signals to disappear. |

| ~3.15 | q | 2H | -CH₂- | The methylene protons are adjacent to the nitrogen atom, causing a downfield shift. They are split into a quartet by the three methyl protons. |

| ~1.25 | t | 3H | -CH₃ | The terminal methyl protons are in a typical aliphatic environment and are split into a triplet by the two methylene protons. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will show eight distinct signals, corresponding to the six unique aromatic carbons and the two carbons of the ethyl group. The carbon directly attached to fluorine will show a large one-bond coupling constant (¹JCF).[5]

| Predicted Shift (δ, ppm) | Assignment | Rationale and Key Insights |

| ~150-155 (d, ¹JCF ≈ 240 Hz) | C-4 | The carbon atom directly bonded to fluorine exhibits a characteristic large downfield shift and a large one-bond C-F coupling constant.[6] |

| ~140-145 | C-1 | Attached to the ethylamino group, this carbon is significantly deshielded by the nitrogen atom. |

| ~135-140 | C-2 | Bonded to the primary amino group, this carbon is also deshielded by nitrogen. |

| ~118-122 (d, ²JCF ≈ 20 Hz) | C-3 | This carbon is ortho to the fluorine atom and will show a smaller two-bond C-F coupling. |

| ~115-120 (d, ²JCF ≈ 20 Hz) | C-5 | Also ortho to the fluorine, this carbon will exhibit a similar two-bond C-F coupling. |

| ~110-115 | C-6 | This carbon experiences shielding from the adjacent amino groups. |

| ~45 | -CH₂- | The methylene carbon is deshielded by the adjacent nitrogen atom. |

| ~15 | -CH₃ | The terminal methyl carbon is in a typical upfield aliphatic region. |

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)

¹⁹F NMR is highly sensitive to the electronic environment.[7] A single fluorine atom in the molecule will result in one resonance.

| Predicted Shift (δ, ppm) | Multiplicity | Rationale and Key Insights |

| -120 to -130 | tdd | The chemical shift is typical for a fluorine atom on an electron-rich aromatic ring.[1][8] The signal will be split by the two ortho protons (H-3 and H-5) and potentially by the meta proton (H-6), resulting in a complex multiplet, likely a triplet of doublet of doublets. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds. Co-add 16-32 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Acquire the spectrum with a 30° pulse, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. Co-add 1024-4096 scans.

-

¹⁹F NMR Acquisition: Use a proton-decoupled pulse sequence. Acquire the spectrum with a 30° pulse and a relaxation delay of 2 seconds. Co-add 64-128 scans.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum.

Workflow for NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of this compound will be characterized by the vibrations of its amine, aromatic, and fluoro- groups.[3]

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale and Key Insights |

| ~3450 and ~3350 | N-H Stretch (primary amine) | Medium | Primary amines show two distinct N-H stretching bands (asymmetric and symmetric).[2] These bands are typically sharp. |

| ~3400 | N-H Stretch (secondary amine) | Medium | Secondary amines show a single N-H stretching band. This may overlap with the primary amine signals. |

| 3100-3000 | Aromatic C-H Stretch | Medium | Characteristic stretching vibrations of sp² C-H bonds on the benzene ring. |

| 2975-2850 | Aliphatic C-H Stretch | Medium | Asymmetric and symmetric stretching of the C-H bonds in the ethyl group. |

| 1620-1580 | N-H Bend (scissoring) | Strong | This bending vibration from the primary amine is a strong and characteristic absorption.[3] |

| 1500-1400 | Aromatic C=C Stretch | Medium-Strong | Skeletal vibrations of the benzene ring. |

| 1340-1250 | Aromatic C-N Stretch | Medium | Stretching vibration of the bond between the aromatic ring and the nitrogen atoms. |

| 1250-1020 | C-F Stretch | Strong | The C-F bond gives rise to a strong, characteristic absorption in the fingerprint region. |

| 900-670 | N-H Wag (out-of-plane) | Broad, Strong | A broad and strong absorption characteristic of primary amines. |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically perform the background subtraction. The resulting spectrum should be analyzed for the characteristic absorption bands.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and structural information based on the fragmentation of the molecule. We predict the electron ionization (EI) mass spectrum.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 154 . Due to the presence of two nitrogen atoms, the molecule follows the "nitrogen rule," resulting in an even-numbered molecular weight.[3]

-

Predicted Fragmentation Pattern:

-

Loss of Ethyl Radical ([M-29]⁺): The most likely initial fragmentation is the cleavage of the C-N bond to lose the ethyl group (•CH₂CH₃), resulting in a prominent peak at m/z = 125 . This fragment would be a stable, resonance-delocalized radical cation.

-

Loss of NH₂ ([M-16]⁺): Cleavage of the C-N bond of the primary amine could lead to a peak at m/z = 138 .

-

Further Fragmentations: The m/z 125 fragment could undergo further fragmentation, such as the loss of HCN (m/z 98), which is common for aromatic amines.

-

Experimental Protocol for MS Data Acquisition (GC-MS with EI)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like methanol or dichloromethane.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-300 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to confirm the structure.

UV-Vis Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzene ring is the primary chromophore, and the two amino groups act as powerful auxochromes.

-

Predicted Absorption Maxima (λₘₐₓ):

-

π → π transitions:* The amino groups, with their lone pairs of electrons, will interact with the π-system of the benzene ring, causing a significant bathochromic (red) shift of the primary (~204 nm) and secondary (~256 nm) absorption bands of benzene.

-

Predicted λₘₐₓ: We can predict two main absorption bands:

-

~240-250 nm: Corresponding to the shifted primary benzene band.

-

~290-310 nm: Corresponding to the shifted secondary benzene band. The presence of two strong electron-donating groups will likely make this band quite intense.[4]

-

-

Experimental Protocol for UV-Vis Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol. A typical concentration would be around 10⁻⁴ to 10⁻⁵ M.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).

Conclusion: A Self-Validating Spectroscopic Profile

This guide presents a comprehensive, predicted spectroscopic profile for this compound. Each piece of predicted data is logically derived from the molecular structure and supported by established spectroscopic principles. The detailed protocols provided for data acquisition serve as a self-validating system; a researcher who synthesizes this compound and follows these protocols should obtain data that closely matches the predictions laid out in this document. This predictive framework not only aids in the immediate characterization of this specific molecule but also serves as an educational tool and a template for the analysis of other novel, fluorinated aromatic amines in the critical fields of drug discovery and materials science.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]

- Wodtke, N., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science.

-

Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.

-

Chemistry LibreTexts. (2020). 20.3: Spectroscopy of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

- De Borggraeve, W. M., et al. (2001). The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection. Journal of the Chemical Society, Perkin Transactions 1.

Sources

- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Download NMR Predict - Mestrelab [mestrelab.com]

- 6. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to N-ethyl-4-fluorobenzene-1,2-diamine: Commercial Availability, Synthesis, and Applications for Researchers

This technical guide provides an in-depth analysis of N-ethyl-4-fluorobenzene-1,2-diamine, a fluorinated aromatic amine of increasing interest to researchers in medicinal chemistry and materials science. This document moves beyond a simple catalog listing to offer a comprehensive overview of its commercial availability, physicochemical properties, synthetic accessibility, and potential applications, particularly for professionals in drug development.

Compound Identification and Overview

N-ethyl-4-fluorobenzene-1,2-diamine, also known as 4-Fluoro-N1-ethylbenzene-1,2-diamine, is a substituted phenylenediamine. The presence of a fluorine atom, an ethyl group, and two vicinal amino groups makes it a versatile building block for creating complex heterocyclic structures. The fluorine substituent can significantly influence molecular properties such as metabolic stability, binding affinity, and lipophilicity, making it a valuable moiety in the design of bioactive compounds.

The primary amino group and the secondary ethylamino group offer differential reactivity, allowing for selective chemical transformations. This is a critical feature for medicinal chemists aiming to build molecular complexity in a controlled, stepwise manner.

Commercial Availability

N-ethyl-4-fluorobenzene-1,2-diamine is available for purchase from several chemical suppliers, indicating its accessibility for research and development purposes. While some vendors may have the product readily in stock, others may offer it on a lead-time basis or through custom synthesis.

Table 1: Commercial Suppliers and Product Details

| Supplier | Product Name | CAS Number | Purity | Notes |

| Sigma-Aldrich | N1-ethyl-4-fluorobenzene-1,2-diamine | 1737-43-5 | Not specified | Available through their catalog. |

| BLD Pharm | N1-Ethyl-4-fluorobenzene-1,2-diamine | 1737-43-5 | Not specified | May be temporarily out of stock, requires inquiry.[1] |

| CymitQuimica | N1-Ethyl-4-fluorobenzene-1,2-diamine | 1737-43-5 | 95.0% | Available in 1g and 5g quantities.[2] |

| Klamaall Reagent | N1-Ethyl-4-fluorobenzene-1,2-diaMine | 1737-43-5 | 98% | Listed with a 2-3 day lead time.[3] |

Researchers are advised to contact suppliers directly to confirm current stock levels, purity specifications, and pricing.

Physicochemical and Safety Data

A summary of the key properties of N-ethyl-4-fluorobenzene-1,2-diamine is provided below. This data is essential for planning reactions, purification, and for safe handling in a laboratory setting.

Table 2: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1737-43-5 | [1] |

| Molecular Formula | C₈H₁₁FN₂ | [1] |

| Molecular Weight | 154.19 g/mol | [1] |

| Physical Form | Liquid | |

| Storage Temperature | Room Temperature or 2-8°C | [1] |

| InChI Key | MWWCJCWHUBZEIA-UHFFFAOYSA-N |

Safety Information: The compound is classified with the signal word "Warning" and is associated with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are required. All handling should be performed in a well-ventilated fume hood.

Synthetic Accessibility: A Plausible Route

While commercially available, understanding the synthetic route to N-ethyl-4-fluorobenzene-1,2-diamine is crucial for researchers who may need to synthesize derivatives or require larger quantities than are readily available. A common and logical approach to synthesizing substituted phenylenediamines involves the reduction of a corresponding nitroaniline precursor.

A plausible and efficient synthesis can be adapted from established methods for similar molecules.[4] The workflow would logically begin with a selective N-ethylation of a suitable starting material followed by the reduction of a nitro group.

Proposed Experimental Protocol: Synthesis via Reduction

Step 1: N-Ethylation of 4-Fluoro-2-nitroaniline

-

To a solution of 4-fluoro-2-nitroaniline in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a mild base such as potassium carbonate (K₂CO₃).

-

Add an ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄), dropwise at room temperature.

-

Heat the reaction mixture (e.g., to 60-80°C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield N-ethyl-4-fluoro-2-nitroaniline.

Causality: The use of a polar aprotic solvent facilitates the SN2 reaction, while a mild base deprotonates the amine to increase its nucleophilicity without causing unwanted side reactions.

Step 2: Reduction of the Nitro Group

-

Dissolve the N-ethyl-4-fluoro-2-nitroaniline intermediate in a solvent such as ethanol (EtOH) or ethyl acetate (EtOAc).

-

Add a catalyst, typically palladium on carbon (10% Pd/C).[4]

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.[4]

-

Monitor the reaction until the disappearance of the starting material.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, N-ethyl-4-fluorobenzene-1,2-diamine.

Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines, with water being the only byproduct. The choice of solvent ensures the solubility of the starting material and compatibility with the hydrogenation conditions.

Caption: Plausible 2-step synthesis of the target compound.

Applications in Research and Drug Development

The structural motifs present in N-ethyl-4-fluorobenzene-1,2-diamine make it a valuable intermediate for synthesizing various heterocyclic compounds. Ortho-phenylenediamines are classic precursors for the synthesis of benzimidazoles, quinoxalines, and phenazines.

The synthesis of benzimidazoles, for example, is often achieved through the Phillips condensation, which involves the reaction of an ortho-phenylenediamine with an aldehyde.[5]

Caption: Role as an intermediate in heterocyclic synthesis.

The resulting fluorinated benzimidazoles are of significant interest in drug discovery. The benzimidazole core is a well-established pharmacophore found in numerous FDA-approved drugs, and the fluorine atom can enhance metabolic stability and cell permeability. The N-ethyl group provides a synthetic handle for further modification to explore structure-activity relationships (SAR). The analogous compound, 4-Fluoro-N1-methylbenzene-1,2-diamine, is noted for its use in synthesizing kinase inhibitors and antimicrobial agents.[6]

Conclusion

N-ethyl-4-fluorobenzene-1,2-diamine is a commercially accessible and synthetically versatile building block for researchers. Its unique combination of a fluorinated benzene ring and differentially substituted diamines provides a robust platform for the development of novel pharmaceuticals and advanced materials. This guide provides the foundational knowledge required for its procurement, handling, potential synthesis, and strategic application in research programs.

References

-

Klamaall Reagent. N1-Ethyl-4-fluorobenzene-1,2-diaMine. [Link]

-

MySkinRecipes. 4-Fluoro-N1-methylbenzene-1,2-diamine. [Link]

-

ACS Publications. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]

Sources

- 1. 1737-43-5|N1-Ethyl-4-fluorobenzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 2. N1-Ethyl-4-fluorobenzene-1,2-diamine | CymitQuimica [cymitquimica.com]

- 3. N1-Ethyl-4-fluorobenzene-1,2-diaMine|å æçå° [klamar-reagent.com]

- 4. N-Ethylbenzene-1,2-diamine synthesis - chemicalbook [chemicalbook.com]

- 5. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Fluoro-N1-methylbenzene-1,2-diamine [myskinrecipes.com]

electronic effects of N-ethyl group in aromatic diamines

An In-depth Technical Guide to the Electronic Effects of N-Ethyl Groups in Aromatic Diamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects imparted by N-ethyl substitution in aromatic diamines. It delves into the interplay of inductive and resonance effects, their influence on fundamental chemical properties such as basicity and redox potential, and the consequent impact on reactivity in critical applications like polymerization and drug development. This document synthesizes theoretical principles with practical, field-proven insights, offering detailed experimental protocols for characterization and summarizing key data for comparative analysis. The aim is to equip researchers, scientists, and drug development professionals with a thorough understanding of how N-ethylation can be strategically employed to modulate the properties of aromatic diamines for specific technological outcomes.

Introduction: The Significance of N-Alkylation in Aromatic Diamines

Aromatic diamines are a cornerstone class of compounds in medicinal chemistry, polymer science, and materials chemistry. Their utility stems from the rich chemistry of the amino groups, which can be finely tuned through substitution. N-alkylation, and specifically N-ethylation, is a critical modification that significantly alters the electronic landscape of the molecule.[1] This guide focuses on the nuanced electronic effects of introducing ethyl groups to the nitrogen atoms of aromatic diamines. Understanding these effects is paramount for predicting and controlling molecular behavior, from the basicity of a drug candidate to the performance of a high-strength polymer.[2] This guide will explore the dual nature of the N-ethyl group, which introduces both electron-donating properties and steric considerations that collectively dictate the molecule's reactivity and function.[3][4]

Fundamental Electronic Effects of the N-Ethyl Group

The introduction of an N-ethyl group to an aromatic amine modifies the electron density of both the amino group and the aromatic ring through a combination of inductive and resonance effects.[5]

Inductive Effect (+I)

The ethyl group is an electron-donating group due to the positive inductive effect (+I) of the alkyl chain.[6] This effect arises from the polarization of the sigma (σ) bonds, pushing electron density towards the more electronegative nitrogen atom. This increased electron density on the nitrogen enhances its nucleophilicity and basicity.[6][7]

Resonance Effect (+M)

The nitrogen atom's lone pair of electrons can be delocalized into the aromatic π-system, a phenomenon known as the resonance or mesomeric effect (+M).[5][8] This delocalization increases the electron density at the ortho and para positions of the aromatic ring, making the ring more susceptible to electrophilic aromatic substitution.[9] N-alkylation, including N-ethylation, generally enhances this electron-donating resonance effect, making the N-ethylamino group a strong activating group.[6][10] Studies have shown that the N,N-diethylamino group is one of the most potent electron-donors among various amino groups.[10][11][12]

Steric Effects and a Compromise in Resonance

While electronically favorable, the ethyl group is bulkier than a hydrogen or methyl group.[4][13] This steric hindrance can force the N-ethylamino group out of coplanarity with the aromatic ring.[6][10] This twisting reduces the overlap between the nitrogen's lone pair orbital and the ring's π-system, thereby diminishing the resonance effect.[6][10] This interplay between electronic donation and steric hindrance is a critical consideration in molecular design.[3][14]

Impact on Physicochemical Properties

The electronic modifications induced by N-ethylation have a profound impact on several key physicochemical properties of aromatic diamines.

Basicity (pKa)

The basicity of an aromatic amine is a direct measure of the availability of the nitrogen's lone pair to accept a proton.[15] The electron-donating +I effect of the N-ethyl group increases the electron density on the nitrogen, making the amine more basic compared to its non-alkylated counterpart.[6][7] However, this effect can be modulated by the resonance delocalization of the lone pair into the ring, which tends to decrease basicity.[15] For N-ethylated aromatic diamines, the net effect is typically an increase in basicity.

| Compound | pKa of Conjugate Acid | Reference |

| Aniline | 4.6 | [7] |

| N,N-Diethyl-p-phenylenediamine | 7.96 | [16] |

Table 1: Comparison of pKa values demonstrating the increased basicity upon N-ethylation.

Redox Properties

N-ethylated aromatic diamines, particularly p-phenylenediamines like N,N-diethyl-p-phenylenediamine (DEPDA or DPD), exhibit characteristic redox behavior. The electron-donating nature of the N-ethyl groups facilitates the removal of an electron, leading to the formation of a stable radical cation known as a Würster dye.[17][18] This property is the basis for DPD's use as a chromogenic reagent for detecting oxidizing agents like free chlorine in water analysis.[18][19] The oxidation of DPD results in a distinct pink or magenta-colored complex, allowing for spectrophotometric quantification.[19][20]

Drug Development

In drug development, modifying the basicity of an aromatic amine can have significant consequences for a molecule's pharmacokinetic and pharmacodynamic properties. The pKa of a drug influences its absorption, distribution, metabolism, and excretion (ADME) profile. By N-ethylating an aromatic diamine, medicinal chemists can fine-tune the pKa to optimize solubility, membrane permeability, and interaction with biological targets. The increased basicity resulting from N-ethylation can enhance interactions with acidic residues in a protein's active site.

Conclusion

The N-ethyl group is a powerful modulator of the electronic properties of aromatic diamines. Its electron-donating inductive and resonance effects lead to increased basicity and enhanced nucleophilicity, while also activating the aromatic ring towards electrophilic substitution. These electronic benefits are, however, tempered by steric considerations that can influence reaction rates and molecular conformation. A thorough understanding of this delicate balance is essential for professionals in drug development and materials science to rationally design molecules with tailored properties. The experimental protocols and comparative data presented in this guide provide a framework for the systematic investigation and application of N-ethylated aromatic diamines in advanced scientific research.

References

-

Ośmiałowski, B., & Płotka-Wasylka, S. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules. [Link]

-

Wang, Y., et al. (2023). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. MDPI. [Link]

-

ResearchGate. (n.d.). C-13-NMR based evaluation of the electronic and steric interactions in aromatic amines. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Color: N,N-Diethyl-p-Phenylenediamine Sulfate in Chemical Analysis. Retrieved from [Link]

-

Semantic Scholar. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

- Cesarone, M. R., et al. (2002).

-

Grosso, V., et al. (2022). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. MDPI. [Link]

-

Office of Scientific and Technical Information (OSTI). (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link]

-

Pearson. (n.d.). Rank the following substituted anilines from most basic to least basic. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). Mechanism of DPD (N,N-diethyl-p-phenylenediamine) reaction with free chlorine. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

- Ośmiałowski, B., & Płotka-Wasylka, S. (2005).

- Sigma-Aldrich. (n.d.). General Product Information. (This is a generic reference as the original link was to a product page for various chemicals).

-

National Center for Biotechnology Information. (n.d.). N,N-Diethyl-p-phenylenediamine. PubChem Compound Database. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Retrieved from [Link]

-

Ismayilova, S. (2022). PROPERTIES OF POLYMERS BASED ON AROMATIC DIAMINES. ResearchGate. [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Basicity of Arylamines. Retrieved from [Link]

-

CyberLeninka. (n.d.). PROPERTIES OF POLYMERS BASED ON AROMATIC DIAMINES. Retrieved from [Link]

- Lee, C., et al. (2021).

-

ResearchGate. (n.d.). PROPERTIES OF POLYMERS BASED ON AROMATIC DIAMINES. Retrieved from [Link]

-

Wang, Y., et al. (2023). A Novel Spectrophotometric Method for Determination of Percarbonate by Using N, N-Diethyl-P-Phenylenediamine as an Indicator and Its Application in Activated Percarbonate Degradation of Ibuprofen. MDPI. [Link]

-

ResearchGate. (n.d.). Evaluation of reactivity (pKa) of substituted aromatic diamines, monomers for polyamides synthesis, via Nuclear Magnetic Resonance, NMR-1H. Retrieved from [Link]

-

University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Diamines – Knowledge and References. Retrieved from [Link]

-

Filo. (n.d.). Effect of electron-donating and electron-withdrawing groups on basicity of aniline. Retrieved from [Link]

- OpenStax. (n.d.). Basicity of Amines. In Organic Chemistry.

-

Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

-

YouTube. (2021). ELECTROPHILIC SUBSTITUTION REACTIONS IN AROMATIC AMINES. Retrieved from [Link]

- Moodle@Units. (n.d.). Table 7.1 Hammett substituent constants and their modified values.

- Moodle@Units. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors.

- Wang Lab. (n.d.). A survey of Hammett substituent constants and resonance and field parameters.

- Heterocycles. (2003). The electronic effects on the formation of N-arylmaleimides and isomaleimides.

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). The Electronic Effects on the Formation of N-Arylmaleimides and isomaleimides. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Basicity of Disubstituted Aromatic Amines (Resonance / Mesomeric Effect). Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

- PubMed. (2023). N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst.

-

MDPI. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Reusable Co-nanoparticles for general and selective N-alkylation of amines and ammonia with alcohols. Retrieved from [Link]

Sources

- 1. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins | MDPI [mdpi.com]

- 4. osti.gov [osti.gov]

- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. SECTION C: Answer ONE question from this section QUESTION 6 (a) Deduce .. [askfilo.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Steric effects - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. N,N-Diethyl-p-phenylenediamine | C10H16N2 | CID 7120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. nbinno.com [nbinno.com]

- 20. A Novel Spectrophotometric Method for Determination of Percarbonate by Using N, N-Diethyl-P-Phenylenediamine as an Indicator and Its Application in Activated Percarbonate Degradation of Ibuprofen | MDPI [mdpi.com]

solubility of 1-N-ethyl-4-fluorobenzene-1,2-diamine in organic solvents

An In-Depth Technical Guide to the Solubility of 1-N-ethyl-4-fluorobenzene-1,2-diamine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of this compound, a substituted diamine of interest in medicinal chemistry. We will explore the predicted physicochemical properties of this compound, outline a rigorous experimental protocol for solubility assessment, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to characterize and optimize the solubility of novel chemical entities.

Introduction: The Critical Role of Solubility

In drug discovery and development, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. Among the most significant of these is ensuring adequate aqueous and non-aqueous solubility. Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. The characterization of a compound's solubility profile across a range of solvents is therefore a foundational step in its preclinical evaluation.

This compound is a molecule with several functional groups that are common in medicinal chemistry: an aromatic ring, amino groups, an ethyl substituent, and a fluorine atom. Each of these moieties contributes to the overall physicochemical properties of the molecule, including its solubility. This guide will provide a framework for understanding and experimentally determining the solubility of this and similar compounds in common organic solvents.

Physicochemical Profile of this compound

A molecule's solubility is governed by its structural and electronic features. By dissecting the structure of this compound, we can predict its solubility behavior.

-

Aromatic Core: The benzene ring is nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

Diamine Groups: The two amino groups (-NH2 and -NH-ethyl) are polar and capable of acting as both hydrogen bond donors and acceptors. This will enhance solubility in protic and polar aprotic solvents.

-

N-ethyl Group: The ethyl substituent adds a small degree of lipophilicity, which may slightly decrease solubility in highly polar solvents compared to its non-ethylated counterpart.

-

Fluorine Atom: The fluorine atom is highly electronegative and can participate in weak hydrogen bonding. Its primary effect, however, is to modulate the electronic properties of the aromatic ring, which can influence crystal lattice energy and, consequently, solubility.

Based on this analysis, we can hypothesize that this compound will exhibit moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF) and lower alcohols (e.g., methanol, ethanol), and lower solubility in nonpolar solvents (e.g., hexane, toluene).

Theoretical Framework: The Principles of Dissolution

The adage "like dissolves like" is a useful starting point, but a more rigorous understanding is necessary for scientific applications. The dissolution process can be understood as an interplay between three key intermolecular interactions:

-

Solute-Solute Interactions: The forces holding the crystalline solid together (crystal lattice energy).

-

Solvent-Solvent Interactions: The cohesive forces within the solvent.

-

Solute-Solvent Interactions: The forces formed when the solute is solvated by the solvent.

For dissolution to occur, the energy gained from solute-solvent interactions must be sufficient to overcome the solute-solute and solvent-solvent interactions.

The thermodynamics of solubility provide a quantitative way to understand this balance.[1][2][3][4] The overall Gibbs free energy change (ΔG) of dissolution determines the solubility. A negative ΔG indicates a spontaneous dissolution process. The Gibbs free energy is related to the enthalpy (ΔH) and entropy (ΔS) of dissolution by the equation:

ΔG = ΔH - TΔS

-

Enthalpy of Solution (ΔH): This represents the heat absorbed or released during dissolution. It is the difference between the energy required to break the solute's crystal lattice and the energy released upon solvation.[2] If the lattice energy is greater than the solvation energy, ΔH is positive (endothermic), and solubility will likely increase with temperature.[5] Conversely, if solvation energy is greater, ΔH is negative (exothermic), and solubility may decrease with temperature.[5]

-

Entropy of Solution (ΔS): This represents the change in disorder. Typically, the dissolution of a solid into a liquid solvent leads to an increase in disorder, making ΔS positive and favoring solubility.[2]

Caption: Energy changes in the dissolution process.

Experimental Protocol: Isothermal Equilibrium Solubility Method

The gold standard for determining thermodynamic solubility is the isothermal equilibrium (or shake-flask) method. This method ensures that the solution has reached saturation and is in equilibrium with the solid drug.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO, Ethyl Acetate, Toluene, Hexane)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Calibrated pipettes and syringes

-

Syringe filters (0.22 µm, solvent-compatible)

Step-by-Step Procedure

-

Preparation: Add an excess of solid this compound to a series of vials. The excess is crucial to ensure that equilibrium is reached with the solid phase present.

-

Solvent Addition: Add a known volume of each organic solvent to its respective vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the samples to shake for a sufficient time to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. For solvents where settling is slow, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. It is critical not to disturb the solid at the bottom.

-

Filtration: Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles.

-

Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC or UV-Vis method.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Caption: Workflow for the isothermal equilibrium solubility assay.

Data Presentation and Interpretation

The solubility data should be presented in a clear, tabular format. The choice of solvents should span a range of polarities to provide a comprehensive profile.

Table 1: Hypothetical Solubility of this compound at 25 °C

| Solvent | Solvent Type | Polarity Index | Solubility (mg/mL) |

| Hexane | Nonpolar | 0.1 | < 0.1 |

| Toluene | Nonpolar | 2.4 | 1.5 |

| Ethyl Acetate | Polar Aprotic | 4.4 | 25.8 |

| Acetonitrile | Polar Aprotic | 5.8 | 75.2 |

| Ethanol | Polar Protic | 4.3 | 150.5 |

| Methanol | Polar Protic | 5.1 | > 200 |

| DMSO | Polar Aprotic | 7.2 | > 200 |

This data is illustrative and not based on experimental results.

Interpretation:

The hypothetical data in Table 1 aligns with our earlier predictions. The compound shows poor solubility in nonpolar solvents like hexane and toluene. As the solvent polarity increases, the solubility dramatically improves. The highest solubilities are observed in polar solvents capable of hydrogen bonding (methanol, ethanol) and highly polar aprotic solvents (acetonitrile, DMSO). This profile is typical for a molecule with both nonpolar (aromatic ring) and polar/hydrogen-bonding (amines) functional groups.

Conclusion

This guide has outlined a comprehensive approach to understanding and determining the solubility of this compound. By combining a theoretical understanding of its physicochemical properties with a rigorous experimental protocol, researchers can generate a reliable solubility profile. This data is essential for guiding formulation development, predicting in vivo behavior, and making informed decisions in the drug discovery and development process. Adherence to a validated, equilibrium-based method is paramount for ensuring the scientific integrity of the results.

References

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

-

ICH Harmonised Tripartite Guideline Q6A. (1999). Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

-

Babu, A. R., & Svačina, R. (2020). Solubility in Pharmaceutical Chemistry. IntechOpen. [Link]

-

Glomme, A., & Stephens, G. (2005). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. [Link]

Sources

Methodological & Application

The Strategic Utility of 1-N-Ethyl-4-fluorobenzene-1,2-diamine in Modern Organic Synthesis

Introduction: A Privileged Scaffold for Heterocyclic Chemistry

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and N-alkylation offers a powerful toolset for modulating the physicochemical and pharmacological properties of organic molecules. 1-N-ethyl-4-fluorobenzene-1,2-diamine, a bespoke substituted o-phenylenediamine, emerges as a highly valuable building block for the synthesis of a diverse array of heterocyclic compounds. Its unique trifunctional nature—a nucleophilic primary amine, a secondary N-ethyl amine, and an electron-withdrawing fluorine atom—provides a versatile platform for constructing complex molecular architectures, particularly benzimidazoles and quinoxalines. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the target molecules, making this diamine an attractive starting material for drug discovery programs.[1][2] This guide provides an in-depth exploration of the synthesis and applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Synthesis of this compound

A robust and scalable synthesis of this compound is crucial for its widespread application. A common and efficient strategy involves a two-step sequence starting from the commercially available 4-fluoro-2-nitroaniline: N-ethylation followed by nitro group reduction.

Protocol 1: Synthesis of N-Ethyl-4-fluoro-2-nitroaniline

This procedure details the selective N-ethylation of 4-fluoro-2-nitroaniline. The electron-withdrawing nitro group deactivates the aniline nitrogen, often requiring forcing conditions for alkylation.

Reaction Scheme:

A schematic for the N-ethylation of 4-fluoro-2-nitroaniline.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| 4-Fluoro-2-nitroaniline | 364-78-3 | 156.11 | 10 | 1.0 |

| Ethyl iodide | 75-03-6 | 155.97 | 12 | 1.2 |

| Potassium carbonate | 584-08-7 | 138.21 | 20 | 2.0 |

| Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | - |

Procedure:

-

To a stirred solution of 4-fluoro-2-nitroaniline (1.56 g, 10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask, add potassium carbonate (2.76 g, 20 mmol).

-